N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Description
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as MNRC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MNRC is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This chemical compound has been shown to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Pharmacological Activities
Benzothiazole derivatives have been found to possess potent pharmacological activities, acting as antitumor , antiviral , anti-HIV , and microbiological agents .
Drug Design
These compounds serve as a unique and versatile moiety for experimental drug design due to their significant pharmacological properties .
Biological Activity
Benzothiazole rings are used in various applications due to their high pharmaceutical and biological activity, including as vulcanization accelerators , antioxidants , plant growth regulators , anti-inflammatory agents , enzyme inhibitors , imaging reagents , fluorescence materials , and electroluminescent devices .
Agrochemical Discovery
They play a role in the discovery of new agrochemicals, with activities such as antibacterial, fungicidal, antiviral agents, as well as herbicidal and insecticidal properties .
Anti-tumor and Anti-inflammatory
Novel benzothiazole derivatives are being explored for their anti-tumor and anti-inflammatory properties, aiming to develop new small molecule drugs based on the advantages of benzothiazole frameworks .
Antibacterial Potential
Some benzothiazole derivatives have shown potential as antibacterial agents through the inhibition of specific bacterial enzymes .
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S2/c1-7-3-4-8(21-2)11-12(7)23-14(15-11)16-13(18)9-5-6-10(22-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJXIFGYGKBUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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